molecular formula C22H26FN3O5S B583909 ent-Rosuvastatin Lactone CAS No. 615263-62-2

ent-Rosuvastatin Lactone

Cat. No.: B583909
CAS No.: 615263-62-2
M. Wt: 463.524
InChI Key: SOEGVMSNJOCVHT-RJCHQFKYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ent-Rosuvastatin Lactone involves the degradation of Rosuvastatin calcium. The stock solution of Rosuvastatin is prepared by dissolving an appropriate amount of Rosuvastatin calcium in a 0.1 M sodium hydroxide solution. This basic solution is then transferred to a separatory funnel and neutralized by adding 15 mL of 1.0 M hydrochloric acid, forming a white emulsion containing Rosuvastatin .

Industrial Production Methods: In industrial settings, the production of this compound involves controlling the degradation process of Rosuvastatin under specific conditions such as thermal, light, and acidity. Chromatographic techniques are used to identify and quantify the concentration of Rosuvastatin and its degradation products .

Chemical Reactions Analysis

Types of Reactions: ent-Rosuvastatin Lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Aprotic Solvents: Promote the forward reaction, converting Rosuvastatin to its lactone form.

    Acidic Aqueous Mobile Phase: Promotes the reverse reaction, converting the lactone form back to Rosuvastatin.

    Organic Protic Solvents (e.g., Methanol): Both Rosuvastatin and its lactone form remain stable.

Major Products: The major product formed from these reactions is the lactone form of Rosuvastatin, which is the primary degradation product .

Comparison with Similar Compounds

  • Lovastatin Lactone
  • Simvastatin Lactone
  • Atorvastatin Lactone
  • Fluvastatin Lactone
  • Pitavastatin Lactone

Comparison: While all these compounds share a common mechanism of action as inhibitors of hydroxymethylglutaryl-coenzyme A reductase, they differ in their chemical structures and physicochemical properties. ent-Rosuvastatin Lactone is unique due to its specific degradation pathway and its role in the pleiotropic effects of statins .

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEGVMSNJOCVHT-RJCHQFKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H]2C[C@@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901099948
Record name rel-N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4S)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901099948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615263-62-2
Record name rel-N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4S)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615263-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4S)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901099948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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